(E)-3-(1H-Pyrrol-2-YL)acrylic acid
Description
(E)-3-(1H-Pyrrol-2-YL)acrylic acid is an α,β-unsaturated carboxylic acid featuring a pyrrole ring substituted at the β-position. The (E)-configuration denotes the trans arrangement of the acrylic acid moiety relative to the pyrrole ring. Its reactivity stems from the conjugated double bond system, enabling participation in cycloadditions, nucleophilic attacks, and metal-catalyzed transformations .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGTWMJKVNQNY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49653-15-8 | |
| Record name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Pyrrol-2-YL)acrylic acid typically involves the condensation of pyrrole with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where pyrrole is reacted with an aldehyde (such as acrolein) in the presence of a base like piperidine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-Pyrrol-2-YL)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
(E)-3-(1H-Pyrrol-2-YL)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1H-Pyrrol-2-YL)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (E)-3-(1H-Pyrrol-2-YL)acrylic acid with its analogs, focusing on structural variations, physicochemical properties, and functional applications.
Structural Variations and Substituent Effects
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- The cyano-substituted analog () exhibits unique electronic properties, making it suitable for optical materials.
- N-Vinyl derivatives (e.g., 2e) show enhanced antimicrobial activity compared to simpler analogs, likely due to increased hydrophobicity .
Biological Activity
(E)-3-(1H-Pyrrol-2-YL)acrylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a pyrrole ring and an acrylic acid functional group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 137.14 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific biomolecules. Research indicates that the compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response, thereby reducing inflammation .
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly by modulating signaling pathways associated with cell survival and proliferation .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi. | |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammation. | |
| Anticancer | Induces apoptosis in cancer cells through pathway modulation. |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively reduced prostaglandin E2 production in macrophages, confirming its role as an anti-inflammatory agent. This action was linked to the inhibition of cyclooxygenase enzymes .
- Cancer Cell Studies : Research involving human cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis, particularly in breast cancer cells. The underlying mechanism appears to involve the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
